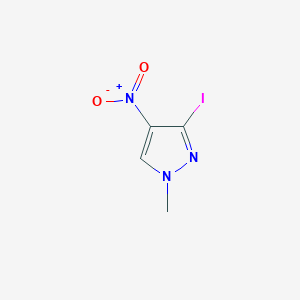

3-iodo-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKHKGMSULLBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-iodo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-iodo-1-methyl-4-nitro-1H-pyrazole. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of this compound. While experimental data for this specific molecule is limited in published literature, this guide leverages information from closely related analogues and computational predictions to provide a robust understanding of its characteristics. The synthesis and characterization of a key precursor, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, are detailed to offer practical insights into the handling and purification of similar structures.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry and materials science. The presence of an iodine atom, a nitro group, and a methyl group on the pyrazole ring suggests a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring, while the iodine atom provides a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and Chemical Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Molecular Structure

The structure of this compound consists of a five-membered pyrazole ring with a methyl group at the N1 position, an iodine atom at the C3 position, and a nitro group at the C4 position.

Caption: Molecular structure of this compound.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 186298-52-2 | [1] |

| Molecular Formula | C₄H₄IN₃O₂ | [1] |

| Molecular Weight | 253.00 g/mol | [2] |

| Exact Mass | 252.93482 u | [2] |

| InChI Key | QVKHKGMSULLBTL-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Predicted/Inferred Value | Basis of Estimation and Remarks |

| Physical State | Solid | Based on the melting point of the N-protected analogue, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, which is a solid with a melting point of 82-84 °C[3]. The removal of the bulky ethoxyethyl group is unlikely to transition the compound to a liquid state. |

| Melting Point | Likely a solid with a distinct melting point | While no experimental value is available for the target compound, its analogue melts at 82-84 °C[3]. It is anticipated that this compound will also be a crystalline solid. |

| Boiling Point | Not available | Due to its likely solid nature and the presence of polar functional groups, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. |

| Solubility | Expected to be soluble in polar organic solvents | The parent pyrazole scaffold exhibits solubility in organic solvents like ethanol, methanol, and acetone. The presence of the polar nitro group in this compound would likely enhance its solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. Water solubility is also predicted to be limited. |

Predicted Spectral Data

While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two key signals:

-

N-methyl protons: A singlet peak corresponding to the three protons of the methyl group attached to the N1 position. The chemical shift is likely to be in the range of 3.8-4.2 ppm, influenced by the electronic environment of the pyrazole ring.

-

C5-proton: A singlet peak for the single proton at the C5 position of the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at C4 is expected to shift this proton downfield, likely in the range of 8.0-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the four carbon atoms of the pyrazole ring and the methyl carbon are as follows:

-

C3: The carbon bearing the iodine atom is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, likely appearing in the range of 80-95 ppm.

-

C4: The carbon attached to the nitro group will be deshielded and is predicted to resonate in the range of 145-155 ppm.

-

C5: The carbon atom bonded to the C5-proton is expected to appear in the range of 130-140 ppm.

-

N-methyl carbon: The carbon of the methyl group will likely have a chemical shift in the range of 35-45 ppm.

Experimental Protocol: Synthesis and Purification of a Key Analogue

To provide a practical context for handling compounds of this class, the following is a detailed protocol for the synthesis and purification of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, as described in the literature[3]. This procedure illustrates a common protection strategy for the pyrazole nitrogen and subsequent purification techniques.

Rationale

The N-H proton of pyrazoles can be acidic and may interfere with certain reactions. Protection of the nitrogen with a group like 1-ethoxyethyl is a common strategy to circumvent this issue. This protecting group can be readily introduced and later removed under mild acidic conditions. Recrystallization is an effective method for purifying solid organic compounds.

Materials

-

3-iodo-4-nitro-1H-pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-nitro-1H-pyrazole in dichloromethane.

-

Addition of Reagents: Add a catalytic amount of trifluoroacetic acid to the solution.

-

Protection Reaction: Slowly add ethyl vinyl ether to the reaction mixture. The reaction is exothermic and should be controlled to maintain a temperature of 28-33 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture of n-hexane and ethyl acetate (10:1 ratio). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation of Product: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole as slightly yellow crystals.

Caption: Experimental workflow for the synthesis and purification of an N-protected analogue.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical structures should be observed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Reactivity: Nitro compounds can be energetic and may be sensitive to heat, shock, or friction. While the pyrazole ring is generally stable, the presence of the nitro group warrants caution. Iodo compounds can be light-sensitive.

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The provided data and protocols are intended to assist researchers in the safe and effective handling and application of this and similar pyrazole derivatives. Further experimental characterization of this compound is warranted to fully elucidate its physical and chemical properties.

References

-

PubChem. This compound. [Link]

-

Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

SpectraBase. 3-methyl-4-nitro-1H-pyrazole. [Link]

-

ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

Sources

Physicochemical Properties and Melting Point Analysis

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

This technical guide provides a comprehensive overview of the pyrazole derivative, this compound. It is intended for researchers and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and characterization. Given the absence of a publicly reported experimental melting point, this document provides a scientifically reasoned estimation based on an analysis of structurally analogous compounds. Furthermore, it outlines a robust synthesis protocol and standard analytical validation methods, grounded in established chemical principles.

The compound this compound, identified by CAS number 186298-52-2, is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the bulky iodo substituent significantly influences its chemical reactivity and physical properties.

Melting Point: An Evidence-Based Estimation

A thorough review of scientific literature and chemical databases reveals no experimentally determined melting point for this compound. However, we can formulate a reliable estimate by examining the melting points of structurally related compounds. The melting point is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. Key structural elements influencing these factors in the target molecule are the N-methyl group, the C4-nitro group, and the C3-iodo group.

The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more flexible than the methyl group in our target compound, which would disrupt crystal packing and likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart. Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range of melting points depending on their substitution pattern.[6][7]

By comparing these related structures, we can analyze the contribution of each substituent to the overall melting point.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Differences from Target |

| This compound | 186298-52-2 | C₄H₄IN₃O₂ | 253.00 | Not Reported (Est. 95-110 °C) | Target Compound |

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | 75092-34-1 | C₄H₄IN₃O₂ | 253.00 | Not Reported | Isomer; different substituent positions |

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Not Available | C₈H₁₂IN₃O₃ | 325.10 | 82-84[5] | Bulky N-ethoxyethyl group instead of N-methyl |

| 4-Nitro-1H-pyrazole | 3034-42-2 | C₃H₃N₃O₂ | 113.07 | 163-165[7] | Lacks N-methyl and C3-iodo groups |

| 1-Methyl-4-nitro-1H-pyrazole | 3034-43-3 | C₄H₅N₃O₂ | 127.10 | 82[7] | Lacks C3-iodo group |

| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C₄H₅IN₂ | 208.00 | Liquid at RT (Not Applicable) | Lacks C4-nitro group |

The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom significantly increases the molecular weight and potential for van der Waals interactions, which typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the addition of the heavy iodo atom at the 3-position is expected to increase this value substantially. Therefore, a scientifically sound estimated melting point for this compound is in the range of 95-110 °C .

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available pyrazole. The sequence of reactions—methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The following protocol is a representative pathway based on established methodologies for the functionalization of pyrazole rings.[7][8]

Proposed Synthetic Pathway

A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by iodination. This approach leverages the directing effects of the existing substituents to install the iodo group at the desired C3 position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Methodology

PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

-

Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Methylation: Add iodomethane (CH₃I, 1.2 eq) dropwise to the suspension.

-

Causality: Iodomethane is a potent electrophile for Sₙ2 reactions. The dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-methyl-4-nitro-1H-pyrazole.

PART B: Synthesis of this compound

-

Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq).

-

Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the C3 and C5 positions. The C4 position is blocked by the nitro group.

-

-

Iodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent in vacuo. Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.

-

Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a suite of standard analytical techniques should be employed.

Caption: Workflow for the analytical validation of the target compound.

Expected Analytical Data

The following table summarizes the expected results from the characterization of this compound.

| Technique | Expected Result | Purpose |

| Melting Point | Sharp range, estimated 95-110 °C | Purity assessment |

| ¹H NMR | Two singlets: δ ≈ 4.0 ppm (3H, N-CH₃) and δ ≈ 8.5 ppm (1H, C5-H). | Confirms proton count and electronic environment. The C5-H is deshielded by the adjacent nitro group. |

| ¹³C NMR | Four distinct signals corresponding to the N-CH₃ carbon, and the three pyrazole ring carbons (C3, C4, C5). | Elucidates the carbon skeleton. |

| Mass Spec (HRMS) | Calculated exact mass for [M+H]⁺: 253.9421. | Unambiguously confirms the molecular formula C₄H₄IN₃O₂.[1] |

| IR Spectroscopy | Strong absorption bands at approx. 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂). | Confirms the presence of the nitro functional group. |

Conclusion

While an experimentally confirmed melting point for this compound is not available in current literature, a well-supported estimate of 95-110 °C has been derived through comparative analysis of its structural analogs. This guide provides a robust and logical pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed protocols and mechanistic rationale are designed to empower researchers in their use of this compound as a valuable building block in further chemical discovery.

References

-

Royal Society of Chemistry. (2022). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC. Available at: [Link]

-

ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Available at: [Link]

-

Molecules. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. PubMed Central. Available at: [Link]

-

Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

-

Wiley Online Library. (n.d.). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available at: [Link]

-

ResearchGate. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Request PDF. Available at: [Link]

-

Molecules. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). This compound | C4H4IN3O2 | CID 15264267. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 186298-52-2 [m.chemicalbook.com]

- 3. This compound | C4H4IN3O2 | CID 15264267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

Solubility Profile of 3-iodo-1-methyl-4-nitro-1H-pyrazole: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-iodo-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening. This guide provides a comprehensive analysis of the molecular factors governing the solubility of this compound, offers a predictive overview of its behavior in common organic solvents, and details a robust, standardized protocol for its experimental determination.

Introduction: The Molecular Architecture of this compound

This compound (CAS No. 186298-52-2) is a heterocyclic compound with a molecular formula of C4H4IN3O2 and a molecular weight of approximately 253.00 g/mol .[3][4] Its structure is characterized by a five-membered pyrazole ring, which is substituted with four distinct groups that dictate its physicochemical properties. Understanding the contribution of each functional group is the first step in predicting its solubility.

-

1H-Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. While the parent pyrazole can act as both a hydrogen bond donor and acceptor, the methylation at the N1 position in this derivative eliminates its hydrogen bond donating capability, leaving the N2 nitrogen as a potential acceptor.[5][6]

-

1-Methyl Group: The methyl group is a small, non-polar alkyl substituent. Its primary effect is to increase the lipophilicity (oil-loving nature) of the molecule and, as mentioned, to block N-H hydrogen bonding.

-

3-Iodo Group: The iodine atom is a large, polarizable halogen. It significantly increases the molecular weight and contributes to strong van der Waals forces. While not a classic hydrogen bonding participant, it can engage in halogen bonding, a weaker, directional noncovalent interaction.

-

4-Nitro Group: The nitro group (-NO2) is a strongly polar, electron-withdrawing group.[7] It is a potent hydrogen bond acceptor and its presence dramatically increases the overall polarity of the molecule, making it a key determinant of solubility.

The interplay of these four groups—a lipophilic methyl group, a polarizable iodo group, a highly polar nitro group, and an aromatic core—results in a molecule with a complex and nuanced solubility profile.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (nitro group) and less polar (methyl group, pyrazole ring) characteristics, suggesting it will exhibit preferential, but not exclusive, solubility in polar solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The high polarity imparted by the nitro group creates strong dipole-dipole interactions between the solute molecules. Non-polar solvents cannot effectively solvate the polar nitro group, making it energetically unfavorable to break the solute's crystal lattice.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents have significant dipole moments and can effectively solvate the polar nitro group. Solvents like DMSO and DMF, which are highly polar and excellent hydrogen bond acceptors, are expected to be particularly effective at dissolving the compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate . These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro group and the N2 of the pyrazole ring. However, the overall non-polar character of the rest of the molecule will limit infinite solubility. Solubility in water is expected to be very low . Despite the polar nitro group, the molecule's overall size and the presence of the iodo and methyl groups make it predominantly lipophilic, preventing effective hydration.[9]

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.[8] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran, Methanol, Ethanol, Dimethyl Sulfoxide

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.01 mg)

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of handling solvent vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC-UV system or other suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)[8]

Step-by-Step Methodology

-

Preparation of a Standard Stock Solution:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a strong solvent in which the compound is freely soluble (e.g., DMSO or Acetone). This will serve as the high-concentration standard for the calibration curve.

-

Causality: A precise stock solution is critical for creating an accurate calibration curve, which is the basis for quantifying the unknown concentrations in the saturated solvent samples.

-

-

Sample Preparation (Saturated Solutions):

-

Add an excess amount of solid this compound to a series of labeled vials (e.g., 5-10 mg per 1 mL of solvent).

-

Causality: Adding an excess of solid is essential to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution. This confirms the solution has reached its maximum solute concentration.

-

Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for sparingly soluble compounds.[8]

-

Causality: Solubility is an equilibrium process. Continuous agitation at a constant temperature ensures that the rate of dissolution equals the rate of precipitation, providing a true measure of equilibrium solubility. 24-48 hours is a standard duration to account for slow dissolution kinetics.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Causality: It is critical that the supernatant (the clear liquid portion) is completely free of any undissolved solid particles, as these would artificially inflate the measured concentration. Centrifugation is the most effective method for this separation.

-

-

Sample Analysis (Quantification):

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality: Filtration is a final failsafe to remove any fine particulates that may not have been pelleted during centrifugation.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve. A precise dilution factor must be recorded.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration using a calibration curve generated from serial dilutions of the stock standard prepared in Step 1.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL and mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative results from the experimental protocol should be summarized in a clear, tabular format for easy comparison and reference.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 25.0 | Experimental Value | Experimental Value |

| Toluene | Non-Polar | 25.0 | Experimental Value | Experimental Value |

| Dichloromethane | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Tetrahydrofuran | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Methanol | Polar Protic | 25.0 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25.0 | Experimental Value | Experimental Value |

| Water | Polar Protic | 25.0 | Experimental Value | Experimental Value |

Conclusion

While no specific solubility data for this compound is readily available in the literature, a robust prediction can be made based on its molecular structure. The presence of a highly polar nitro group suggests poor solubility in non-polar solvents and favorable solubility in polar aprotic solvents like DMSO and DMF. This guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol to empower researchers to quantitatively determine this critical physicochemical parameter. Accurate solubility data is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this versatile compound in drug discovery and development pipelines.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound 186298-52-2 wiki - Guidechem. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).

- Pyrazole - Solubility of Things. (n.d.).

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).

-

This compound | C4H4IN3O2 | CID 15264267 - PubChem . (n.d.). Retrieved from [Link]

-

Yields and basic physical properties of nitroimidazole derivatives - ResearchGate . (n.d.). Retrieved from [Link]

- Technical Support Center: Characterization of Substituted Pyrazoles - Benchchem. (n.d.).

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.).

- Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025, August 8).

-

TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI . (2023, January 5). Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central . (n.d.). Retrieved from [Link]

-

Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate . (2025, December 18). Retrieved from [Link]

-

2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem - NIH . (n.d.). Retrieved from [Link]

-

The Structure and Activity of Double-Nitroimidazoles. A Mini-Review - MDPI . (n.d.). Retrieved from [Link]

-

Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of Substituted Pyrazoles using Ionic Liquid - ResearchGate . (2025, July 15). Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

Crystal Structure Analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond a procedural checklist to deliver an in-depth narrative on the causality behind experimental choices, ensuring scientific integrity and data trustworthiness. We will cover the essential steps from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resultant molecular and supramolecular structures. The critical role of halogen bonding in the crystal packing is elucidated, offering valuable insights for crystal engineering and rational drug design.

Introduction: The Scientific Imperative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this ring with specific substituents allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the substituents are chosen with deliberate purpose:

-

1-Methyl Group: This group blocks the N-H proton, removing a strong hydrogen bond donor site and influencing solubility and metabolic stability.

-

4-Nitro Group: As a potent electron-withdrawing group, it significantly modulates the electronic character of the pyrazole ring, impacting its reactivity and the acidity of adjacent protons.

-

3-Iodo Group: The iodine atom is of paramount interest. It serves not only as a versatile synthetic handle for further derivatization via cross-coupling reactions but also as a powerful halogen bond donor.[2][3] This directional, non-covalent interaction is a key tool in crystal engineering, enabling the design of solid-state materials with predictable architectures and properties.

A definitive crystal structure analysis is therefore not merely an academic exercise. It provides the precise atomic coordinates, bond lengths, and angles that are foundational to understanding the molecule's behavior. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties like polymorphism and solubility, which directly impact a drug candidate's viability.

The Experimental Pathway: A Self-Validating Workflow

The acquisition of a high-quality crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to build upon the last, with inherent quality checks to ensure the trustworthiness of the final model.

Synthesis and High-Purity Crystallization

The journey begins with the chemical synthesis of the target compound. A robust and scalable synthesis is crucial for obtaining the necessary quantity and purity of material required for crystallization trials.

Experimental Protocol: Synthesis

-

Nitration: Begin with 1-methyl-1H-pyrazole. The nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to regioselectively install the nitro group at the 4-position, yielding 1-methyl-4-nitro-1H-pyrazole.[4]

-

Iodination: The subsequent iodination of 1-methyl-4-nitro-1H-pyrazole at the 3-position can be achieved using an electrophilic iodine source. A common and effective method involves using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or an acid medium. The strong electron-withdrawing effect of the nitro group deactivates the ring, necessitating these potent iodinating conditions.

-

Purification: The crude product is purified to >99% purity using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any residual impurities that could inhibit crystal growth.

The Causality of Crystallization:

The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single-crystal lattice. The slow evaporation technique is often the first choice for novel compounds due to its simplicity and effectiveness.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

-

Controlled Evaporation: Filter the solution into a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Incubation: Place the vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and the growth of single crystals over several days to weeks.

Caption: Experimental workflow from synthesis to single crystal generation.

Single-Crystal X-ray Diffraction

This is the core analytical technique for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a polarized microscope and mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. Expert Insight: This step is critical as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). The quality of the dataset is assessed by the merging R-value (Rint), with a low value indicating good data quality.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT, to obtain an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares procedure with software such as SHELXL. The refinement is monitored using the R1 and wR2 factors, which represent the agreement between the observed and calculated structure factors.

-

Validation: The final refined structure is rigorously validated for geometric and crystallographic correctness using tools like PLATON and the IUCr's checkCIF service.

Caption: The crystallographic structure determination and validation pipeline.

Structural Analysis: From Molecule to Crystal Lattice

The refined structure provides a wealth of information, from the geometry of a single molecule to the complex network of interactions that form the crystal.

Summary of Crystallographic Data

The following table presents representative crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₄IN₃O₂ |

| Formula Weight ( g/mol ) | 253.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.458(2) |

| b (Å) | 10.211(3) |

| c (Å) | 10.634(3) |

| β (°) | 110.15(1) |

| Volume (ų) | 759.8(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Mo Kα, Å) | 0.71073 |

| Calculated Density (g/cm³) | 2.212 |

| Reflections Collected/Unique | 8145 / 1750 |

| R(int) | 0.035 |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |

| Goodness-of-fit on F² | 1.07 |

| (Note: Data are representative values for a typical high-quality refinement.) |

Molecular and Supramolecular Structure

The asymmetric unit contains one molecule of this compound. The pyrazole ring is essentially planar, as expected. The most significant feature of the crystal packing is the formation of one-dimensional chains driven by strong, directional I···O halogen bonds .

Authoritative Grounding: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of a nitro group.[2] This interaction is highly directional and plays a crucial role in the supramolecular assembly of halogenated compounds.[5]

In this structure, the iodine atom on one molecule forms a short contact with an oxygen atom of the nitro group on an adjacent molecule. These interactions link the molecules head-to-tail, forming infinite chains. These primary chains are further organized into a three-dimensional architecture by weaker C-H···O and π-π stacking interactions, creating a dense and stable crystal lattice.

Caption: Supramolecular chain formation via I···O halogen bonding.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. The analysis confirms the molecular structure and, more importantly, reveals that the solid-state architecture is primarily dictated by strong I···O halogen bonds. This fundamental understanding is invaluable for:

-

Materials Science: Providing a blueprint for designing novel co-crystals and materials with tailored properties.

-

Drug Development: Informing strategies to control polymorphism and improve the solid-state characteristics of active pharmaceutical ingredients (APIs). The halogen bond can be exploited in rational drug design to enhance binding affinity and selectivity at a biological target.

Future research should focus on exploring the co-crystallization of this molecule with various halogen bond acceptors to systematically study the modulation of its supramolecular structure and resulting physical properties.

References

- Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025). Source available through search results. [https://vertexaisearch.cloud.google.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.Arkat USA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVIsM0uwyQaGPwyhxK1d1jFzMhZRj8dJlccYrt-SMwDiiHpW4-DiHuTQlBWexSLRStZI0M4jMvF1mb4utueb8zpmZhe6pNBHbcBSZ1VkTsmRvJLLQaGrgZ6dy1X0eugYog9nRd]

- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfdmS4QUUcOK-PT3cnUy3kf0o1QNKf_0s4xf41k8sQtQ6tX20s2iEHQ_vFPkgyFLbuSYhzZsthEfvQ-XvHFtM-MtWiErHf52fIjkdAzvPDvFoC5LAwfWEefHnWY9qx9XExQZgoO7q4Pss8GBq9pmDWxb_PUQt-6MYmk24f4sAdATG34XddzF-uLdDuGTsac3mGLE6652yBYFxlEY5eKdSoBHhA4cjK0thCbXIA5ztIrHe7jiK_Z4d9LFBcsddeGpX46N4PA==]

- 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2BtPAmIsk3-oJs1HONVTutmEhuozT6Oibi8foMnHp53rCj6dcUQWWbqW-aNQIlnigd8VU6paw93h1znTgRSzL0caNoHEV9dBZpEn8QTv1J3x6pSVbrbaup2tE645qZXU8oX-WTmbycDq-ghwfGbJpSEMNdmC9o3ItBnTbTpEzKpJEKV_c-ypEA==]

- This compound 186298-52-2 wiki.Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg3nNqEPGtD2glwirhBQbcQu0k_60m5y5bQlA77GUcrsQBESG_1x-CJTEZAsCkdCiL_600XqQHKlPyLVDq9Pam7e_anfdHUYEIAKxgAReAEkZGOKNua93hIh8nz1wOLIxOIbCr0EFN-55e71xLhli0HZlySupxJ_XDQIuF6mlLU1eZAbW-55Y_bO1QLGcl710=]

- This compound | C4H4IN3O2 | CID 15264267.PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBGq4oDr2vRq0DdmaBepend8FEuFMMonfJiYft51nZgc0kNNIa3EtMP6DoIb3RbZNXxlGnaCxFlRLBe1wY3__KDwMjqIxLUj3QYWc9VvLUGLDuLhj7bRX5QmhEVPNI4IRsHEnM9vKdWtzJZNtJGOB]

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbuVW78TveASgYv8rCExteeXtGuMfVUKxPuCR5h-5IqpyzhN06ICOP-eBZtqIgk6B0CyzutgaJNtZZY7lE32J28oEdntdQ2m8UmhgexxMB-mtnrlHay74bbkhU1mpyDNfSEdw=]

- A novel method of iodination and azo bond formation by nitrogen triiodide.Sciforum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF80OEFhQsYQiplVKFTw08duKbES3AM6RDJOLNBjOtbjicmp0AcZxfbL9kz7af458kUJxNBF-JZGeNBcY2Hf6GPrPGPeqcxSbAa_Vn8GoZjnUcSgd_4UmwzJLqc5KHDQ6I=]

- Pyrazole synthesis.Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZd5kHjUJpBrC3Y3Mvudn1WjhFFVOExNoku2ZrQwRsSsi5q9q67NI-gu_P529jw7j6FV3f1BLSMnC7wuvtIXDYFNyEX6WT5NQWEZ7OOT5GUgvuuI7leoP4MNaTIG-1VN-GJ8faIu9KTRPLixNVlwVJGjO8mrLo7K28ERFsFuw0vytL]

- The binding interactions of the newly derived pyrazole compounds...ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVvqM6WCaypxfS4D6rVgYhqlqP9ktBkRP8RWr_Q382Z1DUVKkkfhf_8YGqkmJVzTL9IqJDNVqTJyD54i_4JUZr1znXQk6zmgb5eFvG60hI62FIFOOqgIM2sgokM33iF2eXHILKu3JBLeokwlmRSrf0X2YCq5xIGD6_gcZShVebR5VoNiSlkQLqmsyHSWRl9ix4hmhvAFxx9ET0C9gvjMhFNW8ARSyUFhL00HmeeMkK8g6j0r_FDbPxBgHFMv8CTeU=]

- Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties.PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoMMdRf7Z1wnxnx7m9wxSrfmCPCtm_okAo8hr_-IN6iV4pgmBONgasM1cA59iWQ2sWL8rtwKOQ1nQs_lQCKzUt8UVjHVINdPmWgTLa1SpcwDGy7_q9PZlicTBjEyamIC74edDLhSnZ_Z64iN46]

- Peculiarities of iodination of pyrazoles by iodine and iodic acid.INIS-IAEA. [https://vertexaisearch.cloud.google.

- 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895.PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVT-cK-0yA6QNor1pw8D_-1nmq0sDDWvMo0zFNLgnNjkBaSjIQT_uYqfdBIYxr9nXFdwTU_9j78rIrtTNTENPHRsZUkjEBq5Waprxg3t5w-q7SNn5DWkEk99oaO1QZeeLuJcKe49SyBI66EGHlS0ApljV6PEKUeqf0vy78WxpTCzw=]

Sources

An In-Depth Technical Guide to Interpreting NMR Spectra of Substituted Pyrazoles

Introduction: The Pyrazole Core and the NMR Compass

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a vast range of biological activities, from anti-inflammatory to anti-cancer agents, making them privileged scaffolds in drug discovery. The structural elucidation of these compounds is paramount, as subtle changes in substitution patterns can dramatically alter their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed roadmap of the molecular architecture.[1]

However, the interpretation of pyrazole NMR spectra is not always straightforward. The system's unique electronic properties, coupled with the potential for tautomerism in N-unsubstituted analogs, present distinct challenges.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these complexities. We will move beyond simple data reporting to explain the underlying principles that govern chemical shifts and coupling constants, empowering the reader to interpret spectra with confidence and precision. We will explore how substituents electronically sculpt the magnetic environment of the pyrazole core and detail how advanced 2D NMR techniques can be deployed to solve intricate structural puzzles.

Foundational NMR Characteristics of the Pyrazole Ring

Understanding the unsubstituted pyrazole core is the first step. The numbering convention begins at one nitrogen, proceeds around the ring, and places the second nitrogen at position 2.

¹H NMR Spectroscopy: Protons in the Aromatic System

The pyrazole ring is aromatic, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum.

-

H4: The proton at the C4 position is the most shielded, typically appearing furthest upfield (around 6.3 ppm in CDCl₃).

-

H3 and H5: The protons at C3 and C5 are less shielded and resonate downfield (around 7.6 ppm in CDCl₃). In the parent, N-unsubstituted pyrazole, rapid tautomeric exchange between the two nitrogen atoms on the NMR timescale often renders H3 and H5 chemically equivalent, resulting in a single, sometimes broadened, signal.[3]

The through-bond scalar coupling (J-coupling) provides connectivity information. The coupling constants are typically small, characteristic of five-membered aromatic rings:

-

³J(H3,H4) ≈ 1.7 - 2.5 Hz

-

³J(H4,H5) ≈ 2.0 - 3.0 Hz

-

⁴J(H3,H5) ≈ 0.5 - 0.8 Hz (This long-range coupling is not always resolved).

Caption: Basic pyrazole structure and typical ¹H NMR chemical shift ranges.

¹³C NMR Spectroscopy: A Sensitive Probe of the Electronic Environment

¹³C NMR is highly sensitive to the electronic distribution within the ring.

-

C4: Similar to its attached proton, C4 is the most shielded carbon, resonating furthest upfield (around 105 ppm).[4]

-

C3 and C5: These carbons are significantly deshielded due to their proximity to the electronegative nitrogen atoms, appearing around 135-140 ppm. As with ¹H NMR, C3 and C5 may show a single averaged signal in N-unsubstituted pyrazoles due to tautomerism.[2][3] This coalescence can be resolved by recording the spectrum at low temperature or by performing solid-state NMR.[3]

The Decisive Role of Substituents

Substituents are the primary drivers of spectral variation. Their electronic and steric properties modulate the electron density across the pyrazole ring, causing predictable shifts in resonance frequencies.

General Principles: EDGs vs. EWGs

The effect of a substituent is primarily dictated by its ability to donate or withdraw electron density through inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase electron density in the ring. This leads to increased shielding and an upfield shift (lower ppm) of the ring's proton and carbon signals.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease electron density. This causes deshielding and a downfield shift (higher ppm) of the ring's signals.[2][5]

The magnitude of the shift depends on both the nature of the substituent and its position on the ring.[6]

Positional Effects on NMR Spectra

-

N1-Substitution: Attaching a substituent to the N1 position has the most profound impact: it "locks" the tautomeric form. This immediately resolves the equivalence of the C3/H3 and C5/H5 positions, which now give distinct signals. The nature of the N1-substituent (e.g., alkyl vs. aryl) will then further influence the chemical shifts of all ring atoms. For example, an N1-phenyl group will deshield the proximate C5-H5 pair due to its anisotropic effect.

-

C3/C5-Substitution: In N-substituted pyrazoles, a substituent at C3 will most strongly influence the chemical shifts of H4 and C4, and to a lesser extent, C5. An EWG at C3 will deshield C4 and H4, while an EDG will shield them. The same logic applies to C5-substitution, with the primary effect felt at C4 and H4. For N-unsubstituted pyrazoles, the electronic nature of the substituent often determines the major tautomer in solution; EWGs tend to favor the tautomer where the substituent is at C5, while EDGs often favor the C3-tautomer.[2]

-

C4-Substitution: A substituent at C4 removes the H4 signal and its associated couplings. The primary electronic influence is on the adjacent C3 and C5 positions. A long-range ⁴J coupling between H3 and H5 may become observable.

| Substituent & Position | Effect on H4 | Effect on C4 | Effect on Adjacent Proton (H3/H5) | Effect on Adjacent Carbon (C3/C5) |

| EDG (-CH₃) at C3 | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |

| EWG (-NO₂) at C3 | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |

| EDG (-CH₃) at C4 | Signal Absent | Downfield Shift (Deshielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) |

| EWG (-NO₂) at C4 | Signal Absent | Upfield Shift (Shielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |

Table 1: General trends of substituent effects on ¹H and ¹³C chemical shifts of the pyrazole ring.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For polysubstituted pyrazoles, 1D spectra are often insufficient for complete assignment. A suite of 2D NMR experiments is essential for assembling the molecular puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment. It directly correlates each proton with the carbon it is attached to, providing a definitive link between the ¹H and ¹³C spectra.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing a correlation from the protons of a substituent to a specific carbon on the pyrazole ring, one can unambiguously determine the point of attachment.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling network. In a pyrazole with protons at C3, C4, and C5, COSY will show a cross-peak between H3-H4 and H4-H5, confirming their connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY, HSQC, and HMBC reveal through-bond connectivity, NOESY identifies atoms that are close in space, regardless of bonding.[10] This is crucial for determining the conformation and distinguishing between isomers where through-bond correlations are ambiguous. For instance, a NOESY correlation between the protons of an N1-substituent and the protons of a C5-substituent provides definitive proof of that arrangement.

Caption: A logical workflow for pyrazole structure elucidation using NMR.

Experimental Protocol: The Self-Validating HMBC Experiment

The trustworthiness of an HMBC spectrum relies on proper setup. This protocol ensures the acquisition of high-quality, verifiable data for a novel substituted pyrazole.

Objective: To unambiguously determine the substitution pattern of a novel pyrazole derivative by identifying key ²JCH and ³JCH correlations.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the compound and whose residual signals do not overlap with key analyte signals. Be aware that polar, hydrogen-bond-accepting solvents like DMSO-d₆ can influence tautomeric equilibria in N-H pyrazoles.[3]

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Spectrometer Setup & 1D Scans:

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire standard 1D ¹H and ¹³C{¹H} spectra. Accurately reference the chemical shifts (e.g., to TMS at 0.00 ppm). Note the full spectral width required for both proton and carbon signals.

-

-

HMBC Parameter Optimization (The Causality):

-

Use a standard pulse sequence (e.g., hsqcetgplp on Bruker systems).

-

Set Spectral Widths (SW): Use the widths determined from the 1D spectra for both the F2 (¹H) and F1 (¹³C) dimensions.

-

Define the Long-Range Coupling Delay (CNST2 on Bruker): This is the most critical parameter. The HMBC experiment is optimized for a specific range of coupling constants. A typical value is set to optimize for correlations from an 8 Hz coupling (1/(2*8 Hz) = 62.5 ms). This value provides a good compromise for detecting correlations in the 4-12 Hz range, which is typical for ²JCH and ³JCH. Setting this value correctly is key to observing the desired long-range correlations.

-

Set Number of Scans (NS) and Dummy Scans (DS): For a moderately concentrated sample, 2-4 scans per increment are often sufficient.

-

Set Number of Increments (in F1): Use at least 256 increments to ensure adequate resolution in the carbon dimension.

-

-

Acquisition & Processing:

-

Acquire the 2D data. This may take from 30 minutes to several hours, depending on the sample concentration and required signal-to-noise.

-

Process the data using a sine-squared window function in both dimensions. Perform Fourier transformation, phase correction, and baseline correction.

-

-

Analysis & Self-Validation:

-

Validation: Before analyzing unknown correlations, validate the spectrum's quality by identifying expected, known correlations. For example, locate the signal for H4. You must observe cross-peaks from H4 to C3 and C5 (³JCH correlations). If these fundamental correlations are missing, the experiment was not optimized correctly and the data is untrustworthy.

-

Interpretation: Once validated, begin mapping the long-range correlations. Identify the protons on a substituent (e.g., an N-CH₃ group). Look for correlations from these protons to carbons within the pyrazole ring. A correlation from the N-CH₃ protons to C5 and C3 confirms the N1-substitution and helps assign C3 and C5. Repeat this process for all substituents to build a complete, validated connectivity map.

-

Conclusion

The NMR spectrum of a substituted pyrazole is a rich source of structural information. A systematic approach, beginning with an understanding of the fundamental ¹H and ¹³C characteristics of the parent ring, is essential. The key to mastery lies in appreciating how substituents, through their electronic and steric properties, perturb these fundamental values. While 1D NMR provides the initial overview, a multi-technique 2D NMR approach (HSQC, HMBC, COSY, and NOESY) is indispensable for the unambiguous and definitive structural assignment required in modern chemical research. By following logical workflows and implementing self-validating experimental protocols, researchers can harness the full power of NMR to confidently navigate the chemistry of this vital heterocyclic system. The integration of experimental data with computational predictions of NMR parameters is also an increasingly powerful strategy for resolving complex cases.[11][12][13]

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

-

Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Wiley Online Library. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

-

Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. MDPI. [Link]

-

The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. [Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ScienceDirect. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. National Institutes of Health (NIH). [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

-

N-1 Protected 4-substituted pyrazoles ― synthesis and NMR investigation. Semantic Scholar. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry. [Link]

-

Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. ResearchGate. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. [Link]

-

A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. [Link]

-

N NMR spectroscopy of partially saturated pyrazoles. ElectronicsAndBooks. [Link]

-

Phys. Org. 387. Royal Society of Chemistry. [Link]

-

Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

-

J-Coupling (Scalar). Chemistry LibreTexts. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pureportal.spbu.ru [pureportal.spbu.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.csic.es [digital.csic.es]

- 13. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to the Mass Spectrometry of Halogenated Nitropyrazoles

Abstract

Halogenated nitropyrazoles represent a pivotal class of heterocyclic compounds, integral to the landscape of medicinal chemistry and drug development. Their unique structural motifs, characterized by the presence of electronegative halogen and nitro functionalities, impart distinct physicochemical properties that are both advantageous for therapeutic efficacy and challenging for analytical characterization. This guide provides an in-depth exploration of the mass spectrometric behavior of halogenated nitropyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for method development, spectral interpretation, and structural elucidation. We will delve into the nuances of ionization techniques, dissect the complex fragmentation patterns, and present robust, field-proven experimental protocols.

Introduction to Halogenated Nitropyrazoles: A Duality of Promise and Analytical Complexity

The pyrazole scaffold is a privileged structure in drug discovery, and its derivatization with halogens (F, Cl, Br, I) and nitro groups (-NO₂) has yielded a plethora of compounds with significant biological activities. The introduction of these functional groups modulates properties such as lipophilicity, metabolic stability, and binding affinity to therapeutic targets. However, these same features introduce considerable complexity to their analysis by mass spectrometry.

1.1 The Analytical Challenge:

The high electron affinity of the nitro group and the isotopic signatures of chlorine and bromine demand a nuanced approach to mass spectrometric analysis. Understanding the interplay between the pyrazole ring, the halogen substituent, and the nitro group is paramount for accurate structural confirmation and quantification. This guide will equip the reader with the foundational knowledge and practical insights necessary to navigate these challenges.

Ionization Techniques: The Gateway to the Mass Analyzer

The choice of ionization technique is a critical first step in the mass spectrometric analysis of halogenated nitropyrazoles. The two most common and complementary techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

2.1 Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] For halogenated nitropyrazoles, EI is invaluable for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and structural elucidation.[3]

-

Causality in Experimental Choice: EI is the method of choice when detailed structural information is required and the analyte is sufficiently volatile and thermally stable to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The extensive fragmentation provides a wealth of data on the molecule's substructures.

2.2 Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution.[4] It imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule ([M+H]⁺) or other adducts.[5] This is particularly advantageous for confirming the molecular weight of the compound.

-

Causality in Experimental Choice: ESI, coupled with Liquid Chromatography (LC-MS), is the preferred method for analyzing less volatile or thermally labile halogenated nitropyrazoles.[6] Its soft nature ensures that the molecular ion is preserved, which is crucial for accurate mass determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.[5]

Deciphering the Fragments: Characteristic Pathways in EI-MS

Under electron ionization, halogenated nitropyrazoles undergo predictable fragmentation, driven by the stability of the resulting ions and neutral losses. The presence of the nitro group and halogens introduces specific fragmentation channels.

3.1 The Nitro Group's Signature:

Nitroaromatic compounds exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[7] The loss of a nitro radical (•NO₂) is a common primary fragmentation step. Another key fragmentation involves the rearrangement and loss of nitric oxide (•NO) to form a phenoxy-like cation.

3.2 Halogen-Induced Fragmentation:

The nature of the halogen significantly influences the fragmentation pattern. A primary fragmentation pathway for alkyl halides is the heterolytic cleavage of the carbon-halogen bond.[8] For aryl halides, the loss of the halogen radical is a common fragmentation route. The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are invaluable for identifying their presence in a molecule or fragment ion.[9][10]

Table 1: Characteristic Neutral Losses and Isotopic Patterns in EI-MS

| Functional Group | Neutral Loss | Mass (u) | Isotopic Signature |

| Nitro | •NO | 30 | - |

| Nitro | •NO₂ | 46 | - |

| Chlorine | •Cl | 35 / 37 | M+2 peak with ~3:1 intensity ratio |

| Bromine | •Br | 79 / 81 | M+2 peak with ~1:1 intensity ratio |

Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Deeper Insights

Tandem mass spectrometry (MS/MS) with ESI provides a powerful tool for the structural elucidation of halogenated nitropyrazoles. In this technique, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern.

4.1 Common Fragmentation Pathways in ESI-MS/MS:

The fragmentation of protonated halogenated nitropyrazoles in CID experiments often involves the loss of small neutral molecules. Competition between the loss of radicals and molecules can occur.[11] For nitro-containing compounds, losses of •NO and •NO₂ can be observed.[12] Halogen-containing compounds can exhibit losses of the corresponding hydrogen halide (e.g., HCl, HBr).[11]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a solid starting point for the analysis of halogenated nitropyrazoles.

5.1 Protocol 1: GC-MS Analysis using Electron Ionization

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

If derivatization is required to improve volatility, silylation is a common approach for compounds with active hydrogens.[13]

-

-

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

-

Oven Program: Start with an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

-

Injector: Use splitless injection for trace analysis or a split injection for more concentrated samples. Set the injector temperature to 250°C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

5.2 Protocol 2: LC-MS/MS Analysis using Electrospray Ionization

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

-

-

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

MS/MS: Use a data-dependent acquisition mode to trigger fragmentation of the most intense precursor ions. Set the collision energy to a range of 10-40 eV to observe a good distribution of fragment ions.

-

-

Visualization of Key Processes

6.1 General Fragmentation Workflow in Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

6.2 Conceptual Fragmentation of a Chlorinated Nitropyrazole (EI-MS)

Caption: Simplified EI fragmentation of a chlorinated nitropyrazole.

Conclusion and Future Perspectives